5-(3-bromophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(PHENYLAMINO)-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a bromophenyl group and a phenylamino group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(PHENYLAMINO)-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the phenylamino group: This can be accomplished through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(PHENYLAMINO)-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(PHENYLAMINO)-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(PHENYLAMINO)-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(PHENYLAMINO)-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE include other furo[2,3-d]pyrimidine derivatives, such as:
- 5-(3-Nitrophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
- 5-(3-Chlorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties, reactivity, and biological activities, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C20H16BrN3O3 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
6-anilino-5-(3-bromophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16BrN3O3/c1-23-18(25)16-15(12-7-6-8-13(21)11-12)17(22-14-9-4-3-5-10-14)27-19(16)24(2)20(23)26/h3-11,22H,1-2H3 |
InChI Key |
UJRVUBXJBWQHNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(O2)NC3=CC=CC=C3)C4=CC(=CC=C4)Br)C(=O)N(C1=O)C |
Origin of Product |
United States |
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